molecular formula C10H12Cl2O4S2 B1631325 2,4,5,6-Tetramethylbenzenedisulfonyl Dichloride CAS No. 97997-76-7

2,4,5,6-Tetramethylbenzenedisulfonyl Dichloride

Cat. No. B1631325
CAS RN: 97997-76-7
M. Wt: 331.2 g/mol
InChI Key: YEYQIYAYJJXKFB-UHFFFAOYSA-N
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Description

2,4,5,6-Tetramethylbenzenedisulfonyl Dichloride is a specialized compound utilized in biomedicine for the synthesis of various pharmaceuticals . It plays a crucial role in chemical reactions to form sulfonyl chlorides group required in specific drug creation protocols .


Molecular Structure Analysis

The molecular formula of 2,4,5,6-Tetramethylbenzenedisulfonyl Dichloride is C10H12Cl2O4S2 . Unfortunately, the search results do not provide specific details about its molecular structure.

Scientific Research Applications

Synthesis of Complex Molecules

Compounds similar to 2,4,5,6-Tetramethylbenzenedisulfonyl Dichloride have been used in the synthesis of complex organic molecules, such as phthalocyanines and dicyanobenzenes. For instance, dicyanobenzene derivatives were prepared from dichloro-benzenedicarboxylic acid and further converted into octasubstituted phthalocyanines, demonstrating the utility of these compounds in synthesizing large, complex molecules with potential applications in materials science and catalysis (Wöhrle et al., 1993).

Catalysis and Organic Transformations

Another application area is in catalysis and organic transformations. For example, sulfonamide-substituted iron phthalocyanine, which shares functional groups with the compound of interest, has been designed to exhibit remarkable stability under oxidative conditions and used for the oxidation of olefins, highlighting the role of these compounds in facilitating chemical reactions (Işci et al., 2014).

Pharmaceutical and Biomedical Research

In the pharmaceutical and biomedical fields, similar compounds have been studied for their biological activities. For instance, novel guanidine derivatives were synthesized and evaluated for their inhibitory activity toward human carbonic anhydrase isozymes, showing potential as anticancer agents (Żołnowska et al., 2018). This suggests that 2,4,5,6-Tetramethylbenzenedisulfonyl Dichloride could also find applications in the design and synthesis of bioactive molecules.

Environmental and Analytical Chemistry

Moreover, related compounds have been used in environmental and analytical chemistry for studying the metabolism and toxicity of chlorinated compounds, which could imply the potential for 2,4,5,6-Tetramethylbenzenedisulfonyl Dichloride in environmental pollutant analysis and remediation efforts (Betts et al., 1955).

Safety And Hazards

2,4,5,6-Tetramethylbenzenedisulfonyl Dichloride is classified as corrosive to metals, and can cause severe skin burns and eye damage . Safety measures include avoiding inhalation and contact with skin or eyes, and using protective clothing and eye protection .

properties

IUPAC Name

2,4,5,6-tetramethylbenzene-1,3-disulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Cl2O4S2/c1-5-6(2)9(17(11,13)14)8(4)10(7(5)3)18(12,15)16/h1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEYQIYAYJJXKFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1C)S(=O)(=O)Cl)C)S(=O)(=O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,5,6-Tetramethylbenzenedisulfonyl Dichloride

CAS RN

97997-76-7
Record name 2,4,5,6-Tetramethylbenzenedisulfonyl Dichloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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